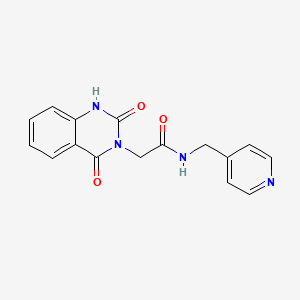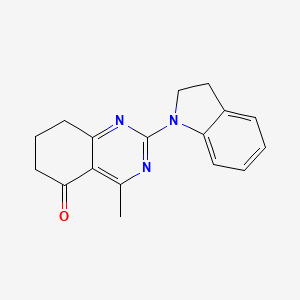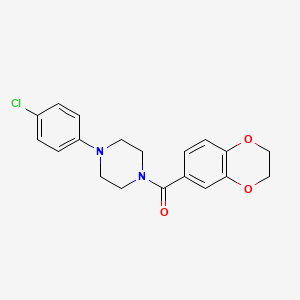
2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(4-pyridinylmethyl)acetamide
Übersicht
Beschreibung
2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(4-pyridinylmethyl)acetamide is a useful research compound. Its molecular formula is C16H14N4O3 and its molecular weight is 310.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.10659032 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Studies
2-(2,4-Dioxo-1,4-Dihydro-3(2H)-Quinazolinyl)-N-(4-Pyridinylmethyl)acetamide and its derivatives have been extensively studied for their synthesis and potential applications in various fields. Zhang De-hua (2009) highlighted the key intermediate role of similar quinazolinone derivatives in the synthesis of anticancer drugs like Raltitrexed (Zhang De-hua, 2009). Similarly, Mikra et al. (2022) synthesized various quinazolinone derivatives using a microwave-assisted green process and explored their DNA photo-disruptive properties, indicating potential applications in photo-chemo or photodynamic therapeutics (Mikra et al., 2022).
Antitumor and Antifungal Activities
The antitumor and antifungal properties of quinazolinone derivatives have been a significant area of research. El-Bayouki et al. (2011) synthesized novel quinazolinone derivatives and evaluated their potential antitumor and antifungal activities. They discovered that specific derivatives showed high to moderate activity against certain cells and fungi (El-Bayouki et al., 2011).
Antimicrobial Activity
The antimicrobial properties of quinazolinone derivatives have also been explored. Fahim and Ismael (2019) studied the reactivity of certain acetamide derivatives and found them to display good antimicrobial activity (Fahim & Ismael, 2019).
Anticonvulsant Activity
The anticonvulsant properties of these compounds are another area of interest. Wassim El Kayal et al. (2019) synthesized a series of acetamides and evaluated their anticonvulsant activity, revealing promising compounds for further research (Wassim El Kayal et al., 2019).
Potential in Drug Development
The versatility of quinazolinone derivatives in drug development is underscored by their involvement in a wide range of pharmacological activities. Research by Alasmary et al. (2017) demonstrated the potential of certain quinazoline and acetamide derivatives as anti-ulcerogenic agents, highlighting their broader therapeutic potential (Alasmary et al., 2017).
Eigenschaften
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c21-14(18-9-11-5-7-17-8-6-11)10-20-15(22)12-3-1-2-4-13(12)19-16(20)23/h1-8H,9-10H2,(H,18,21)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCCYNHZWGZCIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-fluorophenyl)-6-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4614458.png)

![(2,6-dichloro-4-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4614469.png)
![N-(3-chloro-2-methylphenyl)-2-[(cyanomethyl)thio]acetamide](/img/structure/B4614474.png)

![N,N-diethyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4614491.png)
![2-{[(4-sec-butylphenyl)sulfonyl]amino}benzamide](/img/structure/B4614494.png)
![4-ethoxybenzaldehyde (5-{[2-(2-adamantyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B4614501.png)

![N-(4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4614513.png)
![2-[({3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4614521.png)
![3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid hydrochloride](/img/structure/B4614522.png)
![N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-3-methylbutanamide](/img/structure/B4614524.png)
![1-(2-methylphenyl)-5-[(5-nitro-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4614533.png)
